[(2S)-1-aminopropan-2-yl](benzyl)amine
Overview
Description
“(2S)-1-aminopropan-2-ylamine” is a chemical compound with the CAS Number: 1604400-41-0 . It has a molecular weight of 164.25 and is a liquid at room temperature . It has gained interest in the scientific community due to its potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for “(2S)-1-aminopropan-2-ylamine” were not found, amines are generally synthesized from ammonia and alcohols, aldehydes, ketones, and hydrogen by combining borrowing hydrogen or hydrogen .Molecular Structure Analysis
The IUPAC name of this compound is (S)-N2-benzylpropane-1,2-diamine . The InChI code is 1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3/t9-/m0/s1 .Chemical Reactions Analysis
Amines, including “(2S)-1-aminopropan-2-ylamine”, can undergo various reactions such as alkylation and acylation . A recent study reported a palladium (II)-catalyzed allylic carbon-hydrogen amination cross-coupling using a strategy that couples the release of amine nucleophiles with catalyst turnover .Physical And Chemical Properties Analysis
“(2S)-1-aminopropan-2-ylamine” is a liquid at room temperature . It has a molecular weight of 164.25 .Scientific Research Applications
Chemical Education
Lastly, it can be used in chemical education to demonstrate principles of chirality, amine chemistry, and organic synthesis. It provides a practical example that can help students understand complex chemical concepts.
Each of these applications leverages the unique chemical properties of (2S)-1-aminopropan-2-ylamine, demonstrating its versatility and importance in scientific research across various fields .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-N-benzylpropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRUKBQFAJHLL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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